Cytochalasin a

Vue d'ensemble

Description

Cytochalasins are fungal metabolites that have the ability to bind to actin filaments and block polymerization and the elongation of actin . As a result of the inhibition of actin polymerization, cytochalasins can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis . Cytochalasin A is an oxidizing analog of cytochalsin B .

Synthesis Analysis

Cytochalasans are biosynthesized by hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) enzymes . The type I iterative PKS module incorporates and modifies acetate and malonate building blocks before the C-terminal NRPS module amidates the carboxyl end of the polyketide chain with an amino acid . The biosynthesis of cytochalasans involves a biosynthetic Diels−Alder macrocyclization .

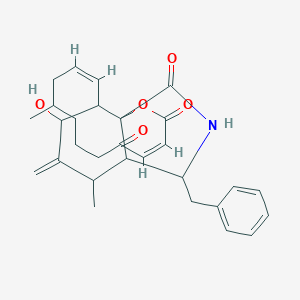

Molecular Structure Analysis

Cytochalasans are characterized by a perhydro-isoindolone core fused with a macrocyclic ring . The molecular formula of Cytochalasin A is C29H35NO5 .

Chemical Reactions Analysis

Cytochalasans are known for their ability to interfere with the polymerization process by which G-actin aggregates into F-actin . They cause rapid actin depolymerization .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Actin Filament Remodeling

Cytochalasins, including Cytochalasin A, are known for their F-actin polymerization inhibitory capabilities . They have been used as tool compounds to study the relevance of actin filaments and their turnover for various cellular processes . The actin cytoskeleton is a dynamic network that elicits a plethora of motility-associated processes .

Cellular Motility Inhibition

Cytochalasin A has been observed to inhibit cellular motility . This property makes it a valuable tool in studying cell movement and related processes .

Induction of Multinucleation

Cytochalasin A can prevent cytoplasmic cleavage, leading to multinucleation . This effect can be useful in studying cell division and related processes .

Extrusion of Nuclei

Treatment with Cytochalasin A has been reported to cause nuclei to be extruded from cells . This can be a useful tool in studying nuclear dynamics and related cellular processes .

Bioinspired Synthesis

Cytochalasins, including Cytochalasin A, have diverse structures and bioactivities, including nematicidal, anti-inflammatory, and antitumor activities . They have received a lot of attention from the synthetic community for their intriguing structures and bioactivities .

Modulation of Rheological Properties

Cytochalasin B, a close relative of Cytochalasin A, has been used in experiments to elucidate whether it affects the rheological properties of human adipose stem cells (hASCs) at the nanoscale . This suggests that Cytochalasin A could potentially be used in a similar manner.

Phytotoxicity Studies

Cytochalasin A has been used to estimate phytotoxicity, monitoring the damage formation in mature leaves of certain plants after treatment with different concentrations of Cytochalasin A .

Mécanisme D'action

Target of Action

Cytochalasin A, like other cytochalasins, primarily targets actin filaments . Actin filaments, also known as microfilaments, are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell movement, and facilitating various intracellular processes .

Mode of Action

Cytochalasin A interacts with actin filaments by binding to their fast-growing, so-called barbed (or plus-) ends . This binding inhibits the addition of actin monomers, thereby preventing the polymerization and elongation of the filaments . This interaction alters the dynamic properties of actin filaments, leading to changes in cellular processes that rely on actin-based motility .

Biochemical Pathways

The primary biochemical pathway affected by Cytochalasin A is the actin polymerization pathway . By inhibiting the polymerization and elongation of actin filaments, Cytochalasin A disrupts the normal functioning of the actin cytoskeleton . This disruption can lead to changes in cell morphology and inhibit cellular processes such as cell division . Moreover, the compound can cause cells to undergo apoptosis .

Result of Action

The inhibition of actin polymerization by Cytochalasin A can lead to significant changes in cellular morphology and function . It can inhibit cellular processes such as cell division and even cause cells to undergo apoptosis . Furthermore, Cytochalasin A can prevent cellular translocation and cause cells to enucleate .

Safety and Hazards

Propriétés

IUPAC Name |

(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAODHOXRBLOQO-TZVKRXPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017587 | |

| Record name | Cytochalasin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14110-64-6 | |

| Record name | Cytochalasin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14110-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytochalasin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S)-hydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,20,23-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOCHALASIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV8WQ9500E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

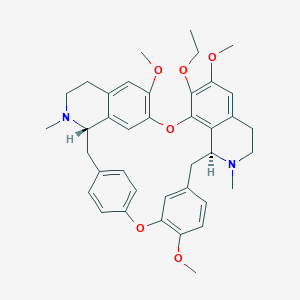

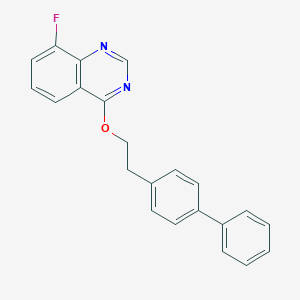

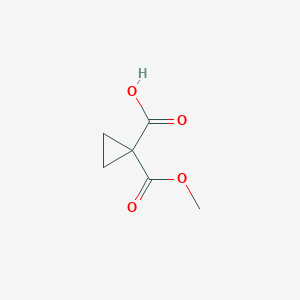

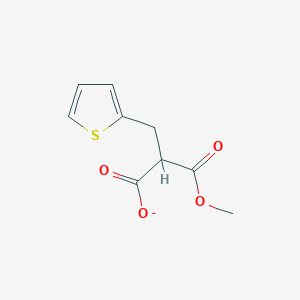

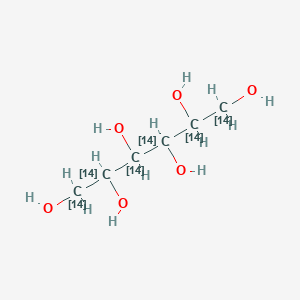

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Cytochalasin A?

A1: Cytochalasin A primarily targets actin, a ubiquitous protein responsible for various cellular processes, including cell motility, division, and maintenance of cell shape. [, ]

Q2: How does Cytochalasin A affect actin dynamics?

A2: CA binds to the barbed end of actin filaments, effectively capping them and preventing further polymerization. This disruption of actin dynamics leads to a cascade of downstream effects on various cellular functions. [, ]

Q3: What are the consequences of Cytochalasin A-induced actin disruption on cell morphology?

A3: CA treatment can lead to significant changes in cell morphology, including the inhibition of cytoplasmic cleavage during cell division, reduced cell motility, and the formation of unusual cell shapes like the "arborized" cells observed in chick muscle cultures. [, , ]

Q4: Does Cytochalasin A affect microtubules?

A5: While CA primarily targets actin, studies have shown that it can indirectly influence microtubule organization in some cell types. For instance, treating fibroblasts with CA led to microtubule depolymerization, suggesting an interdependence between microfilament and microtubule regulation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.